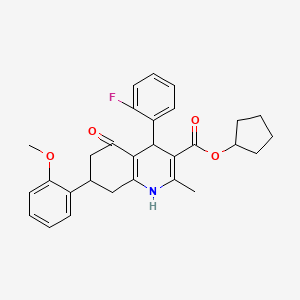

Cyclopentyl 4-(2-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Cyclopentyl 4-(2-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound belonging to the hexahydroquinoline class, characterized by a partially saturated quinoline core substituted with aromatic and ester functional groups. The target compound features:

- A cyclopentyl ester group at position 3, influencing lipophilicity and metabolic stability.

- 2-Fluorophenyl and 2-methoxyphenyl substituents at positions 4 and 7, respectively, which modulate electronic and steric properties.

- A methyl group at position 2 and a keto group at position 5, contributing to conformational rigidity.

This structural complexity allows for tailored interactions with biological targets, though specific pharmacological data for this compound remain undisclosed in the literature reviewed.

Properties

Molecular Formula |

C29H30FNO4 |

|---|---|

Molecular Weight |

475.5 g/mol |

IUPAC Name |

cyclopentyl 4-(2-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C29H30FNO4/c1-17-26(29(33)35-19-9-3-4-10-19)27(21-12-5-7-13-22(21)30)28-23(31-17)15-18(16-24(28)32)20-11-6-8-14-25(20)34-2/h5-8,11-14,18-19,27,31H,3-4,9-10,15-16H2,1-2H3 |

InChI Key |

AHPZLLYYUFDYAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=CC=CC=C4F)C(=O)OC5CCCC5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 4-(2-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then subjected to cyclization and functional group modifications. Common reagents used in these reactions include boronic esters, trifluoroborates, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-(2-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of carbonyl groups to alcohols or amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Cyclopentyl 4-(2-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentyl 4-(2-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and altering cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ester Group Variations

Aromatic Substituent Effects

- Halogenated Phenyl Groups () : Fluorine (target compound) and bromine () introduce electronegativity, altering charge distribution and hydrogen-bonding capacity. Chlorine () enhances lipophilicity but may increase toxicity risks.

- Methoxy vs. Hydroxy Groups () : Methoxy groups improve metabolic stability compared to hydroxy groups, which are prone to glucuronidation.

Conformational Rigidity

- Trimethyl Substitutions () : Additional methyl groups at positions 2, 7, and 7 restrict ring puckering (see Cremer-Pople parameters ), stabilizing bioactive conformations.

Biological Activity

Cyclopentyl 4-(2-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the hexahydroquinoline class and features a cyclopentyl group along with two distinct phenyl substituents: a fluorinated phenyl and a methoxylated phenyl. This unique structure contributes to its diverse chemical properties and potential biological activities.

| Property | Details |

|---|---|

| Molecular Formula | C33H37NO7 |

| Molecular Weight | 545.64 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. The compound is believed to inhibit key inflammatory mediators such as cytokines and prostaglandins.

In vitro studies have shown that this compound can reduce the production of TNF-alpha in human monocytic cells (THP-1 cells), indicating its potential as an anti-inflammatory agent . Furthermore, animal models of inflammation have demonstrated that this compound can effectively alleviate symptoms associated with inflammatory conditions.

Anticancer Activity

The anticancer potential of this compound is also under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells by interfering with specific signaling pathways involved in cell proliferation and survival. For instance, the compound has been shown to inhibit the growth of various cancer cell lines in vitro .

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Enzyme Inhibition : The compound likely interacts with specific enzymes involved in inflammatory and cancer pathways.

- Receptor Modulation : It may modulate receptor activity related to inflammation and tumor growth.

- Oxidative Stress Reduction : The compound could also exert protective effects against oxidative stress in cells.

Study on Anti-inflammatory Effects

In a recent study published in a peer-reviewed journal, researchers tested the anti-inflammatory effects of this compound on carrageenan-induced paw edema in rats. The results indicated a significant reduction in paw swelling compared to control groups treated with standard anti-inflammatory drugs .

Anticancer Research

Another study focused on the anticancer properties of this compound against breast cancer cell lines. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis . These results suggest promising therapeutic applications for cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.